Ethyl 4-fluoro-1H-indole-5-carboxylate
Description
Ethyl 4-fluoro-1H-indole-5-carboxylate is a fluorinated indole derivative with a carboxylate ester group at position 5 and a fluorine substituent at position 4 of the indole ring. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly in drug discovery, due to their structural similarity to bioactive natural products like tryptophan and serotonin. The ethyl ester group at position 5 enhances reactivity in nucleophilic substitution or condensation reactions, making it a versatile intermediate for synthesizing amides or heterocyclic compounds .
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 4-fluoro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9-7(10(8)12)5-6-13-9/h3-6,13H,2H2,1H3 |
InChI Key |
UKLGWSZXCMWKKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-1H-indole-5-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl glyoxylate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different indole derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical synthesis and other applications .
Scientific Research Applications
Ethyl 4-fluoro-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-1H-indole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Ethyl 4-fluoro-1H-indole-5-carboxylate and related indole derivatives:
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
